molecular formula C10H9F3O3 B2372563 [4-(Trifluoromethoxy)phenyl]methyl acetate CAS No. 102606-99-5

[4-(Trifluoromethoxy)phenyl]methyl acetate

Cat. No.: B2372563
CAS No.: 102606-99-5
M. Wt: 234.174
InChI Key: LEOJDDUQYRSCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Trifluoromethoxy)phenyl]methyl acetate: is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . It is also known by its IUPAC name, 4-(trifluoromethoxy)benzyl acetate . This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methyl acetate group.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with unique properties.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [4-(Trifluoromethoxy)phenyl]methyl acetate typically involves the reaction of 4-(trifluoromethoxy)benzyl alcohol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.

Industrial Production Methods:

Industrial production methods for this compound are not widely documented. the process generally involves similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Trifluoromethoxy)phenyl]methyl acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic conditions.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of .

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [4-(Trifluoromethoxy)phenyl]methyl acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzyl alcohol
  • 4-(Trifluoromethoxy)benzoic acid
  • 4-(Trifluoromethoxy)benzaldehyde

Uniqueness:

  • The presence of the acetate group in [4-(Trifluoromethoxy)phenyl]methyl acetate imparts unique reactivity compared to its alcohol, acid, and aldehyde counterparts.
  • The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-7(14)15-6-8-2-4-9(5-3-8)16-10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOJDDUQYRSCSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.